DL-Alanyl-DL-methionine

Description

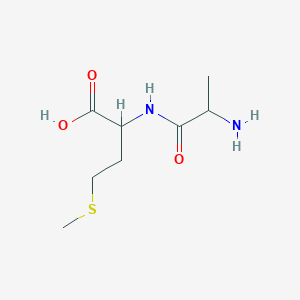

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHURBQASBLAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313461 | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-43-5 | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DL-Alanyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Alanyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Discovery of DL-Alanyl-DL-methionine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of the dipeptide DL-Alanyl-DL-methionine. Intended for researchers, scientists, and professionals in drug development, this document details a robust solution-phase synthesis protocol, including the strategic use of protecting groups and coupling agents. Furthermore, it outlines the analytical methodologies crucial for the structural elucidation and purity assessment of the synthesized dipeptide, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide also briefly touches upon the historical context of peptide discovery, providing a foundation for understanding the significance of such synthetic advancements.

Introduction: The Significance of Dipeptides in Biochemical Research

Dipeptides, the simplest members of the peptide family, consisting of two amino acids linked by a peptide bond, play a pivotal role in numerous biological processes. They serve as fundamental building blocks for proteins, act as signaling molecules, and are key intermediates in metabolism.[1] The synthesis of specific dipeptides, such as this compound, is of significant interest to the scientific community. This particular dipeptide, a combination of the non-polar alanine and the sulfur-containing methionine, offers a unique chemical entity for various research applications, including its potential use as a building block in the synthesis of larger, more complex peptides with therapeutic potential.[2]

The methionine residue, in particular, is one of two sulfur-containing proteinogenic amino acids and is crucial for the initiation of protein synthesis.[2] The synthesis of dipeptides containing methionine allows for the investigation of its role in peptide structure and function, as well as its susceptibility to oxidation, a process with significant biological implications. This guide will provide a detailed, step-by-step methodology for the chemical synthesis of this compound, a process that is both reproducible and scalable for laboratory purposes.

Historical Context: The Dawn of Peptide Chemistry

The journey into the world of peptides began in the early 20th century with the pioneering work of German chemist Hermann Emil Fischer. In 1902, Fischer first proposed the revolutionary idea that amino acids could link together through what he termed a "peptide bond" to form polypeptide chains. This groundbreaking hypothesis laid the foundation for our modern understanding of protein structure and function. The first synthesis of the amino acid alanine was achieved even earlier, in 1850, by Adolph Strecker.[3] Methionine was later isolated in 1922 by J. H. Mueller, and its structure was confirmed by G. Barger and F. P. Coyne six years later.[4] The first technically feasible synthesis of DL-methionine was accomplished in 1946/47.[4] These fundamental discoveries in amino acid chemistry paved the way for the deliberate synthesis of peptides, enabling scientists to create novel peptide structures and explore their biological activities.

Chemical Synthesis of this compound

The synthesis of this compound is most effectively achieved through a solution-phase approach, which allows for the purification of intermediates and ultimately yields a high-purity final product. The strategy outlined below employs the use of a tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of DL-alanine and a methyl ester to protect the C-terminus of DL-methionine. The peptide bond is formed using the well-established dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.

Rationale for the Synthetic Strategy

The selection of the Boc protecting group is based on its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, which minimizes the risk of side reactions.[5] The methyl ester protection of the methionine carboxylic acid is advantageous due to its ease of introduction and subsequent saponification to yield the free carboxylic acid in the final step. The DCC/HOBt coupling system is a widely used and efficient method for peptide bond formation that minimizes racemization, a critical consideration when working with chiral amino acids.[6]

Experimental Workflow Diagram

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of Boc-DL-Alanine

-

Dissolve DL-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-DL-Alanine as a white solid.

Protocol 3.3.2: Synthesis of DL-Methionine Methyl Ester Hydrochloride

-

Suspend DL-Methionine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain DL-Methionine Methyl Ester Hydrochloride as a white solid.

Protocol 3.3.3: Coupling of Boc-DL-Alanine and DL-Methionine Methyl Ester

-

Dissolve Boc-DL-Alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

In a separate flask, suspend DL-Methionine Methyl Ester Hydrochloride (1 equivalent) in anhydrous DCM and add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt.

-

Cool the Boc-DL-Alanine solution to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled Boc-DL-Alanine solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the neutralized DL-Methionine Methyl Ester solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Alanyl-DL-Methionine Methyl Ester.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3.3.4: Deprotection of Boc-DL-Alanyl-DL-Methionine Methyl Ester

-

Dissolve the purified Boc-DL-Alanyl-DL-Methionine Methyl Ester in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and lyophilize to obtain this compound Methyl Ester as the TFA salt.

Protocol 3.3.5: Saponification of the Methyl Ester

-

Dissolve the this compound Methyl Ester TFA salt in a 1 M sodium hydroxide solution.

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the solution to pH 7 with 1 M HCl.

-

Lyophilize the solution to obtain the final product, this compound.

Physicochemical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃S | [7] |

| Molecular Weight | 220.29 g/mol | [7] |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid | [7] |

| Appearance | White to off-white solid | Expected |

| Solubility | Soluble in water | Expected |

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in D₂O):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Ala-αCH | ~4.0 - 4.2 | q |

| Ala-βCH₃ | ~1.4 - 1.5 | d |

| Met-αCH | ~4.3 - 4.5 | t |

| Met-βCH₂ | ~2.0 - 2.2 | m |

| Met-γCH₂ | ~2.5 - 2.7 | t |

| Met-εCH₃ | ~2.1 | s |

Expected ¹³C NMR Chemical Shifts (in D₂O):

| Carbon | Expected Chemical Shift (ppm) |

| Ala-Cα | ~51 - 53 |

| Ala-Cβ | ~18 - 20 |

| Ala-C=O | ~175 - 177 |

| Met-Cα | ~54 - 56 |

| Met-Cβ | ~31 - 33 |

| Met-Cγ | ~30 - 32 |

| Met-Cε | ~15 - 17 |

| Met-C=O | ~176 - 178 |

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized dipeptide and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this analysis.

Expected Mass Spectrum Data:

| Ion | m/z |

| [M+H]⁺ | 221.0954 |

| [M+Na]⁺ | 243.0773 |

The fragmentation pattern in MS/MS can provide further structural confirmation, with characteristic losses of water, ammonia, and cleavage of the peptide bond.

Chromatographic Analysis

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of each reaction step and for assessing the purity of the intermediates and the final product. A suitable mobile phase for the analysis of the protected dipeptide would be a mixture of ethyl acetate and hexanes. For the final, more polar product, a mobile phase of n-butanol, acetic acid, and water would be appropriate.

4.3.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for the final purity assessment of this compound. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid, will effectively separate the dipeptide from any remaining impurities.

Purification

The crude this compound obtained after saponification is typically purified by reversed-phase chromatography to remove any salts and organic impurities. The fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a fluffy white powder.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined solution-phase synthesis strategy, researchers can reliably produce this dipeptide with a high degree of purity. The comprehensive characterization methods described, including NMR, MS, and HPLC, ensure the structural integrity of the synthesized molecule. The historical context provided underscores the importance of fundamental discoveries in amino acid and peptide chemistry that have enabled the development of such synthetic methodologies. This guide serves as a valuable resource for scientists and professionals engaged in peptide synthesis and its applications in biochemical and pharmaceutical research.

References

- 1. Alanyl-methionine | C8H16N2O3S | CID 85744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanyl-L-methionine|CAS 14486-05-6|Research Compound [benchchem.com]

- 3. Alanine - Wikipedia [en.wikipedia.org]

- 4. Methionine - a success story - Evonik Industries [history.evonik.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C8H16N2O3S | CID 98509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000044 L-Methionine at BMRB [bmrb.io]

- 9. DL-Methionine(59-51-8) 1H NMR [m.chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

DL-Alanyl-DL-methionine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Alanyl-DL-methionine is a dipeptide composed of DL-alanine and DL-methionine. As a racemic mixture, it contains all four possible stereoisomers: L-Alanyl-L-methionine, D-Alanyl-L-methionine, L-Alanyl-D-methionine, and D-Alanyl-D-methionine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical methodologies, designed to empower researchers in leveraging this compound for their work.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 1999-43-5 | [1] |

| Molecular Formula | C₈H₁₆N₂O₃S | [1] |

| Molecular Weight | 220.29 g/mol | [1][2] |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid | [1] |

| Appearance | White to almost white powder or crystals | |

| Solubility | Soluble in water |

Rationale for Use: The Dipeptide Advantage

In various biological applications, providing amino acids in the form of dipeptides can offer significant advantages over the administration of free amino acids.

Enhanced Stability and Solubility

Certain amino acids, like glutamine, are notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells. Dipeptides, such as L-alanyl-L-glutamine, exhibit greater stability and solubility, making them superior supplements for cell culture media.[3] This principle of enhanced stability is a key driver for the use of dipeptides in various formulations.

Improved Absorption and Bioavailability

The intestinal absorption of amino acids can occur more rapidly and efficiently from di- and tripeptides than from an equimolar mixture of free amino acids.[4] This is due to the presence of distinct peptide transporters in the intestinal brush border membrane. In aquaculture, for instance, fish can utilize dipeptides as efficiently, and in some cases more so, than free amino acids, leading to improved growth performance.[5][6] This makes dipeptides like this compound attractive for specialized feed formulations.

Key Applications

The unique properties of this compound and its constituent amino acids position it for use in several key areas of research and development.

Advanced Cell Culture Supplementation

Methionine is an essential amino acid, crucial for protein synthesis and numerous metabolic processes within the cell.[7] DL-methionine is commonly used as a supplement in mammalian and insect cell culture media.[7] The use of this compound as a stabilized source of both alanine and methionine can be advantageous in biopharmaceutical production, where maintaining optimal nutrient levels and minimizing toxic byproducts like ammonia are critical for maximizing cell viability and protein yield.

Specialized Nutritional Formulations

In both clinical nutrition and animal feed, particularly in aquaculture, the delivery of essential amino acids is paramount. Methionine is often a limiting amino acid in plant-based feed formulations.[8] The use of this compound can ensure a more stable and readily absorbable source of this critical nutrient. Research has shown that dietary supplementation with DL-methionine can increase the efficiency of its own absorption in the small intestine.[9]

Pharmaceutical and Drug Development

DL-Alanine serves as a crucial building block for the synthesis of more complex molecules, including peptides and certain active pharmaceutical ingredients (APIs).[10] Dipeptides themselves can be investigated for specific biological activities or used as carriers to improve the pharmacokinetic properties of therapeutic agents.

Synthesis of this compound: A Conceptual Workflow

Caption: Conceptual workflow for the solution-phase synthesis of this compound.

Experimental Protocol: A General Approach

-

Protection of DL-Alanine: The amino group of DL-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).

-

Protection of DL-Methionine: The carboxyl group of DL-methionine is protected, typically by esterification (e.g., methyl or ethyl ester), to prevent self-condensation.

-

Activation and Coupling: The carboxyl group of the protected DL-alanine is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions. The activated alanine is then reacted with the protected methionine to form the peptide bond.

-

Deprotection: The protecting groups are removed. For a Boc group and a simple ester, this is typically achieved by acidolysis (e.g., with trifluoroacetic acid). For an Fmoc group, a mild base like piperidine is used.

-

Purification: The final dipeptide is purified from byproducts and unreacted starting materials using techniques such as recrystallization or chromatography.

Analytical and Characterization Methods

The identity, purity, and structure of synthesized this compound must be confirmed using appropriate analytical techniques.

Caption: Key analytical techniques for the characterization of this compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the dipeptide and to separate it from any starting materials or byproducts.

-

Mass Spectrometry (MS): Confirms the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, confirming the connectivity of the atoms.

-

Amino Acid Analysis: After acid hydrolysis of the dipeptide, this technique can be used to confirm the 1:1 ratio of alanine to methionine.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling the powder. Use in a well-ventilated area or with local exhaust ventilation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a dipeptide with significant potential in advanced cell culture, specialized nutrition, and as a building block in pharmaceutical synthesis. Its advantages over free amino acids, particularly in terms of stability and absorption, make it a valuable compound for researchers and developers. While specific synthesis protocols require adaptation from general peptide chemistry principles, the analytical methods for its characterization are well-established. Adherence to standard laboratory safety practices ensures its safe handling and application.

References

-

Comparison of Growth Performance and Whole-body Amino Acid Composition in Red Seabream (Pagrus major) Fed Free or Dipeptide Form of Phenylalanine. PubMed Central. Available at: [Link]

-

Effects of protein‐, peptide‐ and free amino acid‐based diets in fish nutrition. ResearchGate. Available at: [Link] peptide-and_free_amino_acid-based_diets_in_fish_nutrition

-

Use of a peptide rather than free amino acid nitrogen source in chemically defined "elemental" diets. PubMed. Available at: [Link]

-

Safety Data Sheet. DC Fine Chemicals. Available at: [Link]

-

Amino Acids as Dietary Additives for Enhancing Fish Welfare in Aquaculture. MDPI. Available at: [Link]

-

Alanyl-methionine | C8H16N2O3S | CID 85744. PubChem. Available at: [Link]

-

How bioactive peptides impact aquaculture. BRF Ingredients. Available at: [Link]

-

Recent Advances in Chemoenzymatic Peptide Syntheses. PubMed Central. Available at: [Link]

-

Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. PubMed Central. Available at: [Link]

- Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplement

-

(PDF) The Enzymatic Synthesis of d-Alanyl-d-alanine. ResearchGate. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

- sigma-aldrich - Safety D

- The Role of DL-Alanine in Pharmaceutical Synthesis and Development. [No valid URL found]

-

Enzymatic synthesis of D-alanyl-D-alanine. Control of D-alanine:D-alanine ligase (ADP). PubMed. Available at: [Link]

- Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplement

-

Amino acids in the cultivation of mammalian cells. PubMed Central. Available at: [Link]

-

This compound | C8H16N2O3S | CID 98509. PubChem. Available at: [Link]

- L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. [No valid URL found]

-

(PDF) Interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors: thermal stability of clathrates, sorption capacity and change of morphology of dipeptide films. ResearchGate. Available at: [Link]

-

Simulation and conceptual design of a dl-methionine production process by the chemical synthesis route. Redalyc. Available at: [Link]

-

-

The synthesis of α-amino-acids. Part I. dl-Methionine. RSC Publishing. Available at: [Link]

-

-

Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo. PubMed. Available at: [Link]

-

Persistence of Methionine Side Chain Mobility at Low Temperatures in a Nine-Residue Low Complexity Peptide, as Probed by 2H Solid-State NMR. NIH. Available at: [Link]

Sources

- 1. This compound | C8H16N2O3S | CID 98509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alanyl-methionine | C8H16N2O3S | CID 85744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of a peptide rather than free amino acid nitrogen source in chemically defined "elemental" diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Growth Performance and Whole-body Amino Acid Composition in Red Seabream (Pagrus major) Fed Free or Dipeptide Form of Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The enzymatic synthesis of D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Unlocking the Potential of DL-Alanyl-DL-methionine: A Technical Guide for Novel Therapeutic Research

Foreword: The Untapped Promise of a Simple Dipeptide

In the ever-expanding landscape of therapeutic peptide research, the focus often gravitates towards complex polypeptides and engineered protein scaffolds. However, significant biological potential can be harbored within the simplest of structures: dipeptides. This guide delves into the nascent yet promising research avenues for a specific dipeptide, DL-Alanyl-DL-methionine. While direct research on this molecule is sparse, its constituent amino acids, DL-alanine and DL-methionine, are fundamental players in cellular metabolism and redox homeostasis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework to explore the therapeutic utility of this compound. By synthesizing established principles of dipeptide biochemistry with validated experimental protocols, we aim to illuminate a path for novel investigations into its potential as an antioxidant and anti-cancer agent.

Molecular Profile and Metabolic Considerations of this compound

This compound is a dipeptide composed of DL-alanine and DL-methionine linked by a peptide bond.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H16N2O3S | PubChem CID: 98509[2] |

| Molecular Weight | 220.29 g/mol | PubChem CID: 98509[2] |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylsulfanylbutanoic acid | PubChem CID: 98509[2] |

Upon administration, dipeptides are primarily absorbed in the small intestine via proton-coupled peptide transporters, such as PEPT1.[3][4] This transport mechanism can be more efficient than the uptake of individual free amino acids. Following absorption, this compound is expected to be hydrolyzed by intracellular peptidases into its constituent amino acids, DL-alanine and DL-methionine. These amino acids then enter the body's free amino acid pool and participate in their respective metabolic pathways.

DL-alanine is a non-essential amino acid involved in the glucose-alanine cycle, playing a role in nitrogen transport from peripheral tissues to the liver. L-alanine, one of its stereoisomers, has demonstrated cytoprotective effects against oxidative stress by inducing the expression of antioxidant proteins like heme oxygenase-1 (HO-1) and ferritin.[5] DL-methionine is an essential sulfur-containing amino acid.[6] Its L-isomer is a precursor for the synthesis of proteins and S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous cellular reactions. Methionine metabolism is also intrinsically linked to the production of glutathione, a major endogenous antioxidant.[7]

The metabolic fate of this compound is a critical consideration for its therapeutic potential. The delivery of both alanine and methionine in a dipeptide form could offer unique pharmacokinetic and pharmacodynamic properties compared to the administration of the individual amino acids.

Potential Research Area 1: this compound as a Novel Antioxidant Agent

Scientific Rationale:

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and aging.[8][9] Both alanine and methionine possess intrinsic properties that suggest a dipeptide combination could exert significant antioxidant effects. L-alanine has been shown to induce endogenous antioxidant defenses.[5] Methionine, as a sulfur-containing amino acid, is a precursor to the potent antioxidant glutathione.[7] Dipeptides containing methionine have been shown to possess antioxidant activity.[10] Therefore, this compound presents a compelling candidate for a novel antioxidant therapeutic.

In Vitro Assessment of Antioxidant Capacity

The initial step in evaluating the antioxidant potential of this compound is to perform a series of well-established in vitro assays. These assays provide a baseline understanding of the dipeptide's ability to scavenge free radicals and reduce oxidants.

Experimental Workflow: In Vitro Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity assessment.

Detailed Protocols:

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11][12]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of dilutions of the dipeptide.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dipeptide dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [13][14]

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 20 µL of each dipeptide dilution to respective wells.

-

Add 180 µL of the diluted ABTS radical solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cellular Antioxidant Activity and Mechanistic Studies

Following promising in vitro results, the next logical step is to assess the antioxidant effects of this compound in a cellular context and to begin elucidating its mechanism of action.

Experimental Workflow: Cellular Antioxidant and Mechanistic Studies

Caption: Workflow for cellular antioxidant and mechanistic studies.

Detailed Protocols:

A. Cell Viability (MTT) Assay [15][16][17][18]

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution).

-

Measure the absorbance at 570 nm.

-

Express cell viability as a percentage of the untreated control.

B. Western Blot Analysis of Signaling Pathways [2][19][20]

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key antioxidant pathway proteins (e.g., Nrf2, HO-1, SOD, Catalase) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control like β-actin or GAPDH.

In Vivo Evaluation in Animal Models of Oxidative Stress

To validate the in vitro and cellular findings, the antioxidant efficacy of this compound should be tested in a relevant animal model of oxidative stress.[7][21]

Experimental Design: Animal Model of Oxidative Stress

-

Animal Model: C57BL/6 mice or Wistar rats.

-

Induction of Oxidative Stress: Administration of agents like carbon tetrachloride (CCl4) for liver injury, or D-galactose for accelerated aging.

-

Treatment Groups:

-

Control (vehicle)

-

Oxidative stress-inducing agent only

-

Oxidative stress-inducing agent + this compound (various doses)

-

Oxidative stress-inducing agent + positive control (e.g., N-acetylcysteine)

-

-

Parameters to be Measured:

-

Biochemical markers of oxidative stress in serum and tissues (e.g., malondialdehyde, glutathione levels, superoxide dismutase activity).

-

Histopathological examination of target organs.

-

Western blot analysis of antioxidant pathway proteins in tissue lysates.

-

Potential Research Area 2: Investigating the Anti-Cancer Properties of this compound

Scientific Rationale:

The role of methionine in cancer is complex. Some studies suggest that methionine restriction can inhibit the growth of certain cancers that are "methionine-dependent".[7] Conversely, dipeptides can be utilized as drug delivery systems to target cancer cells.[22][23][24][25][26] Alanine-containing dipeptides have also been investigated for their biological activities, including anti-cancer effects.[27][28][29] The unique metabolic profile of cancer cells, including their high demand for amino acids, presents an opportunity to explore this compound as a potential therapeutic agent, either directly or as a carrier for cytotoxic drugs.

In Vitro Cytotoxicity Screening

The initial evaluation of anti-cancer potential involves screening this compound for its cytotoxic effects against a panel of cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is similar to the one described in section 2.2.A, with the key difference being the absence of an external oxidative stressor. The focus is on the direct effect of the dipeptide on cancer cell viability.

In Vivo Anti-Tumor Efficacy in Xenograft Models

Promising in vitro cytotoxicity results should be followed by in vivo studies to assess the anti-tumor efficacy of this compound in a living organism. The most common preclinical model for this is the xenograft mouse model.[30][31][32][33]

Experimental Design: Cancer Xenograft Mouse Model

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., one that showed sensitivity in vitro).

-

Treatment Groups:

-

Control (vehicle)

-

This compound (various doses)

-

Positive control (a standard chemotherapeutic agent for that cancer type)

-

-

Parameters to be Measured:

-

Tumor volume and weight.

-

Animal body weight and overall health.

-

Histopathological and immunohistochemical analysis of tumors (e.g., for markers of proliferation and apoptosis).

-

Western blot analysis of tumor lysates to investigate the effect on cancer-related signaling pathways.

-

Detailed Protocol: Xenograft Tumor Model [30][31]

-

Culture the selected human cancer cells to 70-80% confluency.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each immunodeficient mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups.

-

Administer the treatments (vehicle, this compound, or positive control) according to a predetermined schedule (e.g., daily, every other day).

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Summary and Future Directions

This compound stands as a molecule of untapped potential. This guide has outlined a structured and scientifically rigorous approach to begin exploring its therapeutic utility, focusing on two promising areas: antioxidant therapy and anti-cancer applications. The provided experimental workflows and detailed protocols offer a practical starting point for researchers to embark on this exploratory journey.

Future research should also consider:

-

Chiral Specificity: Investigating the biological activities of the other stereoisomers (L-Alanyl-L-methionine, D-Alanyl-L-methionine, L-Alanyl-D-methionine) to understand the impact of stereochemistry on efficacy.

-

Drug Delivery Vehicle: Exploring the use of this compound as a carrier to enhance the delivery and efficacy of existing drugs.[22][24][25][26]

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of the dipeptide are essential for any potential clinical translation.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can begin to unravel the potential of this compound and pave the way for the development of novel dipeptide-based therapeutics.

References

- Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. (n.d.). PubMed.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT assay protocol. (n.d.). Abcam.

- Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. (n.d.). MDPI.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Western blot protocol. (n.d.). Abcam.

- MTT (Assay protocol). (2023). Protocols.io.

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.

- Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. (n.d.). PubMed Central.

- Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. (n.d.).

- Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. (2020).

- Uptake and metabolism of dipeptides by human red blood cells. (1990). PubMed.

- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.

- LLC cells tumor xenograft model. (n.d.). Protocols.io.

- Review on in vivo and in vitro methods evaluation of antioxidant activity. (n.d.). PubMed Central.

- Xenograft Tumor Model Protocol. (2005). Cold Spring Harbor Protocols.

- This compound. (n.d.). PubChem.

- Application Notes and Protocols for Xenograft Mouse Models. (n.d.). Benchchem.

- Western Blotting Protocol. (n.d.). Cell Signaling Technology.

- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed Central.

- d‐Alanine Hydrochloride and d‐Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability. (2025).

- Biological functions of histidine-dipeptides and metabolic syndrome. (n.d.). PubMed Central.

- Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding. (n.d.). PubMed.

- Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2. (n.d.). PubMed.

- Di/tri-peptide Transporters as Drug Delivery Targets: Regulation of Transport Under Physiological and Patho-Physiological Conditions. (n.d.). PubMed.

- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). YouTube.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (n.d.). E3S Web of Conferences.

- Sleep Deprivation and Oxidative Stress in Animal Models: A System

- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). PubMed Central.

- Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific.

- Peptide-Based Drugs and Drug Delivery Systems. (n.d.). MDPI.

- Identification of Antioxidant Peptides in Enzymatic Hydrolysates of Carp (Cyprinus Carpio)

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.

- In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.).

- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (n.d.). PubMed Central.

- The dipeptides with interesting biological activities. (n.d.).

- The structures of the alanine dipeptides studied. (n.d.).

- Carnosine. (n.d.). Wikipedia.

- Parenterally Delivered Methionyl-Methionine Dipeptide During Pregnancy Enhances Mammogenesis and Lactation Performance Over Free Methionine by Activating PI3K-AKT Signaling in Methionine-Deficient Mice. (2020). PubMed.

- Effects of methionine partially replaced by methionyl-methionine dipeptide on intestinal function in methionine-deficient pregnant mice. (2019). PubMed.

- Alanine Substitution to Determine the Effect of LR5 and YR6 Rice Peptide Structure on Antioxidant and Anti-Inflamm

- Antioxidant action of L-alanine: heme oxygenase-1 and ferritin as possible medi

- Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice. (2018). MDPI.

- Biological Functions of Antioxidant Dipeptides. (n.d.). J-Stage.

- Peptide-Based Drug Delivery Systems. (n.d.). CD Bioparticles.

- Peptide-Based Drug Delivery Systems. (n.d.). MDPI.

- Self-Assembled Peptide Drug Delivery Systems. (n.d.).

- Therapeutic peptides: current applications and future directions. (2022). PubMed Central.

- A-level Biology 7402 | Specification | Subject Content | Biological Molecules. (2021). AQA.

- Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (n.d.). MDPI.

Sources

- 1. aqa.org.uk [aqa.org.uk]

- 2. benchchem.com [benchchem.com]

- 3. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant action of L-alanine: heme oxygenase-1 and ferritin as possible mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models of oxidative stress, aging, and therapeutic antioxidant interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy | MDPI [mdpi.com]

- 22. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Peptide-Based Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. LLC cells tumor xenograft model [protocols.io]

- 31. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 32. benchchem.com [benchchem.com]

- 33. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Effects of DL-Alanyl-DL-Methionine on Cell Lines: A Technical Guide for Researchers

Preamble: Navigating the Unexplored Landscape of DL-Alanyl-DL-Methionine

This technical guide ventures into the largely uncharted territory of the in-vitro effects of the dipeptide this compound. As of the latest literature review, specific studies detailing the cellular impacts of this particular dipeptide are conspicuously absent. This document, therefore, serves a dual purpose: it is both a summary of the foundational scientific principles that would govern the activity of this compound and a practical, in-depth manual for researchers poised to undertake its investigation.

We will proceed from a position of informed hypothesis, drawing upon the well-documented roles of its constituent amino acids, L-alanine and DL-methionine, the established mechanisms of dipeptide transport and metabolism, and the extensive research into methionine-dependent cancers. This guide is structured to provide not just the "how" but the "why" behind each experimental step, empowering researchers to design and execute a robust, self-validating study of this compound's in-vitro effects.

Section 1: The Scientific Rationale - Deconstructing this compound

Before delving into experimental protocols, it is crucial to establish a theoretical framework for the potential bioactivity of this compound. This framework is built upon three pillars: dipeptide transport, the metabolic role of alanine, and the critical dependence of many cancer cell lines on methionine.

Cellular Uptake and Metabolism of Dipeptides

Small peptides, including dipeptides, are not merely bystanders in the cellular environment. They are actively transported into cells via specific carriers, most notably the proton-coupled peptide transporters PEPT1 and PEPT2. Once intracellular, these dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids.[1][2][3] This process makes dipeptides an efficient delivery system for amino acids, a principle that has been explored in cell culture applications to overcome challenges like the low solubility or instability of free amino acids.[4][5]

A study on various methionine-containing peptides confirmed that they can be utilized by myogenic and mammary epithelial cells as a source of methionine to support protein accretion.[6] This establishes the critical precedent that alanyl-methionine dipeptides are likely to be bioavailable to cells in culture.

Caption: Cellular uptake and hydrolysis of dipeptides.

The Role of Methionine: A Linchpin in Cancer Cell Metabolism

Methionine is an essential amino acid with profound implications for cell proliferation, survival, and epigenetic regulation.[2][7] Its metabolic product, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, and proteins, processes that are often dysregulated in cancer.[2]

A significant body of research highlights the phenomenon of "methionine dependence" in many cancer cell lines.[2][8] Unlike normal cells, these cancer cells are unable to proliferate or survive when methionine is replaced by its precursor, homocysteine, in the culture medium.[8] Consequently, methionine restriction has been shown to inhibit the growth of various cancer cells, induce apoptosis, and cause cell cycle arrest.[7][9][10][11]

Therefore, the delivery of methionine via this compound could have a dichotomous effect: in methionine-replete media, it may provide an additional source of a crucial nutrient, potentially supporting proliferation. Conversely, in a research context aiming to mimic methionine restriction, its controlled addition could serve to titrate the effects of methionine availability.

Section 2: Core Experimental Protocols for In-Vitro Assessment

This section provides detailed, step-by-step methodologies for the foundational assays required to characterize the effects of this compound on cell lines. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Assessment of Cell Viability and Proliferation: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Rationale: A 24-hour pre-incubation period ensures that cells have recovered from trypsinization and are in a logarithmic growth phase at the start of the treatment.

-

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the dipeptide. Include a vehicle control (medium without the dipeptide).

-

Rationale: A dose-response curve is essential to determine the concentration at which the dipeptide exerts its effects, including any potential cytotoxic concentrations (IC50).

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Rationale: Time-course experiments are crucial to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

-

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][12]

-

Rationale: MTT is taken up by living cells and reduced by mitochondrial dehydrogenases.

-

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

-

Rationale: This incubation period is optimized for the enzymatic conversion of MTT to formazan.

-

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

-

Rationale: The formazan product is insoluble and must be dissolved to be quantified spectrophotometrically.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Data Presentation: Cell Viability after Treatment with this compound

| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |

| 0 (Vehicle) | 100 | 100 | 100 | |||

| 1 | ||||||

| 10 | ||||||

| 50 | ||||||

| 100 | ||||||

| 250 | ||||||

| 500 |

Analysis of Apoptosis: Annexin V and Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Protocol: Flow Cytometry Analysis of Apoptosis

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide solution.[15]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells[13]

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

Alterations in the cell cycle are a hallmark of anti-proliferative agents. This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17]

Protocol: Flow Cytometry Analysis of Cell Cycle

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10⁶ cells.[10]

-

Fixation: Resuspend the cell pellet in 400 µL of PBS, then add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[10] Fix on ice for at least 30 minutes (cells can be stored at 4°C for extended periods).[10]

-

Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the entry of propidium iodide.

-

-

Washing: Centrifuge the fixed cells (at a higher speed than live cells, e.g., 500 x g) and wash twice with PBS.[10]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[10]

-

Rationale: Propidium iodide can also bind to double-stranded RNA, so RNase treatment is essential for accurate DNA content analysis.

-

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature.[10]

-

Analysis: Analyze the samples by flow cytometry, ensuring the instrument is set to a linear scale for PI fluorescence.[10]

Data Presentation: Cell Cycle Distribution

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | |||

| DL-Ala-DL-Met (Low Conc.) | |||

| DL-Ala-DL-Met (High Conc.) |

Section 3: Investigating Molecular Mechanisms - Signaling Pathways

Should this compound demonstrate significant effects on cell viability or apoptosis, the next logical step is to investigate the underlying molecular mechanisms. The PI3K/AKT and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer.[18]

Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins in a cell lysate. A key approach is to analyze the phosphorylation status of signaling proteins, as phosphorylation is a primary mechanism of activation or inhibition.

Protocol: Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.

-

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.[18]

-

Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Caption: Potential signaling pathways affected by this compound.

Section 4: Concluding Remarks and Future Directions

The study of this compound presents a greenfield opportunity for researchers in cell biology and drug development. This guide provides a comprehensive framework for initiating such an investigation, grounded in established principles of dipeptide metabolism and cancer cell biology. The proposed experiments will elucidate whether this dipeptide acts as a simple nutrient source, a pro-proliferative agent, or, more intriguingly, as a modulator of methionine-dependent pathways with potential anti-cancer activity. The data generated will be foundational, paving the way for more complex studies, including its effects in co-culture systems, 3D spheroids, and eventually, in-vivo models.

References

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

National Centre for Biological Sciences. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Protocols.io. MTT Assay protocol. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Wikipedia. Cell cycle analysis. [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

-

National Center for Biotechnology Information. Tracking dipeptides at work-uptake and intracellular fate in CHO culture. [Link]

-

Asian Fund for Cancer Research. The Role of Methionine in Cancer Growth and Control: Does methionine restriction offer an alternative to caloric restriction in cancer care?. [Link]

-

ResearchGate. Tracking dipeptides at work-uptake and intracellular fate in CHO culture. [Link]

-

National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

-

Axion Biosystems. Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling. [Link]

-

ResearchGate. Antioxidant capacity of methionine dipeptides against peroxyl radical. [Link]

-

National Cancer Institute. Altering Diet Enhances Response to Cancer Treatments in Mice. [Link]

-

National Center for Biotechnology Information. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. [Link]

-

Rutgers University. Exploiting methionine restriction for cancer treatment. [Link]

-

MDPI. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. [Link]

-

PubMed. Dipeptide uptake and transport characteristics in rabbit tracheal epithelial cell layers cultured at an air interface. [Link]

-

American Institute for Cancer Research. Can Reducing Methionine Consumption Enhance Cancer Treatment?. [Link]

-

PubMed. Calu-3 cells grown under AIC and LCC conditions: implications for dipeptide uptake and transepithelial transport of substances. [Link]

Sources

- 1. dtp.cancer.gov [dtp.cancer.gov]

- 2. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced in vitro selective toxicity of chemotherapeutic agents for human cancer cells based on a metabolic defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Methionine inhibits growth of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effects of Methionine Restriction on Proliferation, Cell Cycle, and Apoptosis of Human Acute Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C8H16N2O3S | CID 98509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Alanyl-methionine | C8H16N2O3S | CID 85744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Dipeptide (Methionyl-Methionine) Transport and Its Effect on β-Casein Synthesis in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: DL-Alanyl-DL-methionine vs. Its Constituent Amino Acids

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from utilizing free amino acids to dipeptides in complex biological applications, such as cell culture media and parenteral nutrition, represents a significant advancement in biochemical engineering and formulation science. This guide provides a detailed technical comparison between the dipeptide DL-Alanyl-DL-methionine and its constituent amino acids, DL-Alanine and DL-Methionine. We will explore the fundamental physicochemical differences, delve into the distinct mechanisms of cellular uptake and metabolism, present actionable experimental protocols for comparative analysis, and discuss the practical implications for research and development. The core thesis is that the dipeptide form offers superior stability, solubility, and metabolic efficiency, addressing key limitations associated with its free amino acid counterparts.

Introduction: The Rationale for Dipeptide Formulations

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of cellular processes.[1] Alanine, a non-essential amino acid, is a key player in the glucose-alanine cycle, transporting amino groups from muscle to the liver for gluconeogenesis.[2][3][4] Methionine, an essential sulfur-containing amino acid, is crucial for protein synthesis initiation and serves as a precursor for vital molecules like S-adenosylmethionine (SAM), the universal methyl donor, and the antioxidant glutathione.[5][6][7]

Despite their importance, the direct use of free amino acids in liquid formulations is not without challenges. Certain amino acids exhibit poor solubility and stability in aqueous solutions. For instance, glutamine is notoriously unstable, degrading into pyroglutamate and ammonia, the latter of which is toxic to cells.[8][9] This has led to the development of dipeptide forms, such as L-alanyl-L-glutamine, which demonstrate enhanced stability and solubility, leading to improved cell culture performance and reduced toxic byproducts.[10][11] Similarly, this compound was developed to overcome the limitations of free methionine, offering a more stable and efficient delivery vehicle for this essential amino acid.

This guide will systematically dissect the advantages of this dipeptide strategy, providing both the theoretical framework and the practical methodologies to validate its application.

Section 1: Comparative Physicochemical Characterization

The primary motivation for using dipeptides often stems from their improved physical and chemical properties compared to free amino acids. These properties directly impact the formulation, storage, and performance of solutions used in sensitive biological systems.

Key properties for comparison include:

-

Solubility : The ability to achieve high concentrations of nutrients without precipitation is critical for developing concentrated feeds in fed-batch cultures or for parenteral nutrition solutions. Dipeptides often exhibit significantly higher solubility than their constituent amino acids, particularly those with hydrophobic side chains.[12][13]

-

Stability : Amino acids can be susceptible to degradation over time, especially in complex liquid media and under varying pH and temperature conditions. Peptides are generally more stable, with the peptide bond protecting the reactive amino and carboxyl groups.[14][15] This leads to a longer shelf-life and more consistent performance of the formulation.

-

Osmolality : Osmolality, a measure of the solute concentration, is a critical parameter in cell culture and intravenous solutions, as it affects cellular homeostasis.[16][17] A solution with high osmolality can induce osmotic stress on cells. By combining two amino acids into one molecule, dipeptides can deliver the same molar amount of amino acids at roughly half the osmotic pressure, a significant advantage in high-concentration feeds.

| Property | DL-Alanine | DL-Methionine | This compound | Advantage of Dipeptide |

| Molecular Weight ( g/mol ) | 89.09[3] | 149.21[18] | 220.29[19] | N/A (Sum of parts minus water) |

| Solubility in Water | 15.8 g/100 mL[1] | Sparingly soluble; ~2.9-5.14 g/100 mL[1][18][20] | Generally higher than free methionine | Overcomes the low solubility of methionine, allowing for more concentrated, neutral pH solutions.[12][13] |

| Stability in Solution | High | Stable, but can be oxidized.[5] | More stable than free amino acids against certain degradation pathways.[9][14] | Reduces degradation and formation of byproducts, ensuring consistent nutrient delivery. |

| Impact on Osmolality | Contributes 1 osmole/mole | Contributes 1 osmole/mole | Contributes ~1 osmole/mole | Delivers two amino acids for roughly half the osmotic contribution, reducing osmotic stress on cells.[21] |

Section 2: Cellular Uptake and Metabolism: A Tale of Two Pathways

The most significant functional difference between dipeptides and free amino acids lies in their mechanism of cellular entry and subsequent metabolic processing. Cells have evolved distinct transport systems for these molecules, a fact that can be leveraged for more efficient nutrient delivery.

Free Amino Acid Transport: Alanine and methionine are taken up by cells via a variety of sodium-dependent and sodium-independent amino acid transporters (e.g., System A, System L). These transporters can be substrate-specific and are subject to competitive inhibition by other amino acids, potentially leading to imbalanced uptake.

Dipeptide Transport: In contrast, di- and tripeptides are transported into the cell by dedicated proton-coupled oligopeptide transporters, primarily PepT1 and PepT2.[22][23] These transporters are characterized by broad substrate specificity, allowing them to import a vast range of di- and tripeptides.

-

PepT1 is a high-capacity, low-affinity transporter, predominantly found in the intestine.[24][25]

-

PepT2 is a low-capacity, high-affinity transporter, expressed in various tissues, including the kidney and brain.[23][24]

Once inside the cell, the dipeptide is rapidly cleaved by intracellular peptidases (cytosol aminopeptidases) into its constituent amino acids, L-Alanine and L-Methionine, which are then available for cellular metabolism.[26][27] This process is highly efficient and circumvents the potential for competitive inhibition at the level of individual amino acid transporters.[28]

Diagram: Comparative Cellular Uptake Pathways

Caption: Cellular uptake of free amino acids vs. the dipeptide.

Section 3: Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of this compound, a series of well-controlled experiments are necessary. The following protocols provide a framework for this comparative analysis.

Protocol 3.1: Cell Culture Efficacy Study

Objective: To compare the effect of this compound versus an equimolar concentration of free DL-Alanine and DL-Methionine on the growth, viability, and productivity of a mammalian cell line (e.g., CHO cells producing a monoclonal antibody).

Methodology:

-

Cell Line and Basal Medium: Use a well-characterized CHO cell line. The basal medium should be chemically defined and initially lack both alanine and methionine.

-

Experimental Groups:

-

Control: Basal medium supplemented with standard concentrations of free DL-Alanine and DL-Methionine.

-

Dipeptide Group: Basal medium supplemented with an equimolar concentration of this compound (based on methionine content).

-

Negative Control: Basal medium without any Ala or Met supplementation.

-

-

Culture Conditions: Seed cells at an identical density (e.g., 0.5 x 10^6 cells/mL) in shake flasks or a small-scale bioreactor system. Maintain standard culture conditions (37°C, 5% CO2, appropriate agitation).

-

Sampling and Analysis:

-

Daily: Measure viable cell density (VCD) and viability using a cell counter (e.g., Vi-CELL).

-

Every 48 hours: Collect supernatant to measure concentrations of key metabolites (glucose, lactate, ammonia) and product titer (e.g., via Protein A HPLC or ELISA).

-

End of Culture: Analyze spent media for residual amino acid concentrations.

-

-

Data Interpretation: Compare the peak VCD, integral of viable cell density (IVCD), final product titer, and ammonia accumulation between the control and dipeptide groups. A successful outcome would show comparable or enhanced growth and productivity with reduced ammonia in the dipeptide group.[10]

Diagram: Experimental Workflow for Efficacy Study

Caption: Workflow for comparing dipeptide vs. free amino acids.

Protocol 3.2: Stability Assay

Objective: To quantify the chemical stability of this compound compared to free methionine in a cell culture medium over time at 37°C.

Methodology:

-